molecular formula C6H12O3 B12646515 2-Hydroxyisopropyl propionate CAS No. 54541-18-3

2-Hydroxyisopropyl propionate

Cat. No.: B12646515
CAS No.: 54541-18-3
M. Wt: 132.16 g/mol
InChI Key: SZLBUGKDPCQASQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyisopropyl propionate can be achieved through several methods. One common method involves the reaction of acetylbenzoic acid methyl esters with ethylene glycol in the presence of an organic solvent and a catalyst at a temperature of 130-140°C . The reaction mixture is then cooled to room temperature and purified to obtain the intermediate product. This intermediate is further reacted with methyl-magnesium-bromide in tetrahydrofuran under an inert atmosphere at -5 to 0°C to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reaction kettles where the reactants are added in specific proportions and maintained at constant pressure and temperature. The reaction mixture is then distilled to separate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyisopropyl propionate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Hydroxyisopropyl propionate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is used in the formulation of pharmaceuticals and as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavorings, and polymers

Mechanism of Action

The mechanism of action of 2-Hydroxyisopropyl propionate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions. The compound’s ester functional group is hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid .

Comparison with Similar Compounds

2-Hydroxyisopropyl propionate can be compared with other esters such as:

Each of these compounds has unique properties and applications, but this compound is particularly notable for its use in industrial and pharmaceutical applications due to its stability and reactivity.

Properties

IUPAC Name

1-hydroxypropan-2-yl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-6(8)9-5(2)4-7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLBUGKDPCQASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969775
Record name 1-Hydroxypropan-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54541-18-3
Record name 1,2-Propanediol, 2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54541-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyisopropyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxypropan-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyisopropyl propionate
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